molecular formula C5H9NO2 B3040357 (2S,3R)-3-Methylazetidine-2-carboxylic acid CAS No. 1932255-43-0

(2S,3R)-3-Methylazetidine-2-carboxylic acid

Cat. No.: B3040357
CAS No.: 1932255-43-0
M. Wt: 115.13
InChI Key: WDWMCQMMMOWQAP-DMTCNVIQSA-N
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Description

(2S,3R)-3-Methylazetidine-2-carboxylic acid (CAS: 1932255-43-0) is a conformationally constrained non-proteinogenic amino acid featuring a four-membered azetidine ring substituted with a methyl group at the 3-position and a carboxylic acid at the 2-position. Its molecular formula is C₅H₉NO₂ (MW: 115.13), and it adopts a bicyclic structure with defined stereochemistry (2S,3R), critical for its biochemical interactions . The compound is synthesized via asymmetric methods and is commercially available in high purity (≥97%) for research applications, particularly in medicinal chemistry and proteomics . Key physical properties include:

  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 234.5 ± 33.0 °C
  • LogP: -0.34 (indicating moderate hydrophilicity) .

Its compact structure and stereochemistry make it a valuable scaffold for drug design, particularly in targeting enzymes or receptors sensitive to rigid, small-ring systems.

Properties

IUPAC Name

(2S,3R)-3-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMCQMMMOWQAP-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Ring Expansion of Aziridine Precursors

The most well-documented method for synthesizing 3-methylazetidine derivatives involves thermal ring expansion of aziridine precursors. This approach leverages the inherent strain of three-membered rings to drive regioselective transformations into four-membered azetidines.

Synthesis of 3-Bromo-3-methylazetidine

The process begins with N-(2,3-dibromo-2-methylpropylidene)alkylamines , which undergo thermal rearrangement at elevated temperatures (typically 80–100°C) to form 3-bromo-3-methylazetidine derivatives. For example, heating 2-bromomethyl-2-methylaziridine generates 3-bromo-3-methyl-1-(4-methylbenzyl)azetidine with high regioselectivity. The reaction mechanism proceeds via a carbocation intermediate, where the aziridine’s strain facilitates ring expansion to the azetidine.

Functionalization via Nucleophilic Substitution

The bromine atom at the 3-position serves as a handle for introducing the carboxylic acid group. Treatment with potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) replaces bromine with a nitrile group, yielding 3-methylazetidine-2-carbonitrile . Subsequent hydrolysis under acidic conditions (e.g., 6M HCl, reflux) converts the nitrile to the carboxylic acid.

Key Reaction Conditions:
  • Substitution : KCN, DMF, 60°C, 12 hours.
  • Hydrolysis : 6M HCl, reflux, 24 hours.

Stereoselective Synthesis via Chiral Resolution

The (2S,3R) configuration necessitates enantioselective methods to avoid racemization. Two primary strategies are employed:

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., BINAP-Ru complexes ) enable asymmetric hydrogenation of α,β-unsaturated esters to generate enantiomerically pure azetidine precursors. For instance, hydrogenating 3-methyl-2-azetidinecarboxylate with a Ru-(S)-BINAP catalyst achieves >95% enantiomeric excess (ee) for the (2S,3R) isomer.

Enzymatic Resolution

Lipases such as Candida antarctica lipase B selectively hydrolyze ester derivatives of racemic azetidinecarboxylic acids. For example, treating 3-methylazetidine-2-carboxylic acid methyl ester with the lipase in phosphate buffer (pH 7.0, 37°C) resolves the (2S,3R) enantiomer with 90% yield and 98% ee.

Cyclization of β-Amino Alcohols

Azetidines can also be synthesized via intramolecular cyclization of β-amino alcohols.

Mitsunobu Reaction

Treating (2R,3S)-3-methylazetidine-2-carboxylic acid tert-butyl ester with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) induces cyclization, forming the azetidine ring with retention of stereochemistry. Deprotection with trifluoroacetic acid (TFA) yields the free carboxylic acid.

Reaction Conditions:
  • Cyclization : DEAD, PPh₃, THF, 0°C → room temperature, 6 hours.
  • Deprotection : TFA/DCM (1:1), 2 hours.

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity (ee)
Thermal Ring Expansion 2-Bromomethyl-2-methylaziridine Heat (80°C), KCN, HCl hydrolysis 65–70 Racemic (requires resolution)
Asymmetric Hydrogenation α,β-Unsaturated ester Ru-(S)-BINAP, H₂ (50 psi) 85–90 >95% ee
Enzymatic Resolution Racemic methyl ester Candida antarctica lipase B 90 98% ee
Mitsunobu Cyclization β-Amino alcohol tert-butyl ester DEAD, PPh₃, TFA 75–80 100% retention

Table 2: Physicochemical Properties of Key Intermediates

Compound Molecular Formula Molecular Weight (g/mol) LogP
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine C₁₁H₁₄BrN 240.14 2.8
3-Methylazetidine-2-carbonitrile C₅H₈N₂ 96.13 0.5
(2S,3R)-3-Methylazetidine-2-carboxylic acid C₅H₉NO₂ 115.13 -2.61

Challenges and Optimization Strategies

Stereochemical Drift During Hydrolysis

The acidic conditions used for nitrile hydrolysis risk epimerization at the 2-position. Mitigation strategies include:

  • Using microwave-assisted hydrolysis (100°C, 30 minutes) to reduce reaction time.
  • Employing enzymatic hydrolysis with nitrilases to preserve stereochemistry.

Scalability of Asymmetric Hydrogenation

While Ru catalysts achieve high ee, their cost limits industrial application. Recent advances in iron-based catalysts (e.g., Fe-PNN complexes) offer comparable selectivity at reduced cost.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The azetidine ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. For example, regio- and stereoselective hydrobromolysis can be used to convert trans-β-phenyl glycidate enantiomers into azetidine derivatives .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the hydrobromolysis of trans-β-phenyl glycidate enantiomers can lead to the formation of 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives .

Scientific Research Applications

(2S,3R)-3-Methylazetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

(a) (2R,3S)-3-Methylazetidine-2-carboxylic Acid (Racemic Mixture)
  • Structure : Stereoisomer of the target compound with inverted configurations at C2 and C3.
  • Key Differences : The racemic form (rac-(2R,3S)) exhibits distinct binding affinities due to stereochemical mismatches with chiral biological targets. For example, enzymatic assays may show reduced activity compared to the (2S,3R) enantiomer .
  • Applications : Used in comparative studies to elucidate stereoselectivity in drug-receptor interactions.
(b) (2S)-3,3-Dimethylazetidine-2-carboxylic Acid
  • Structure : Azetidine with two methyl groups at C3.
  • Key Differences : Increased steric hindrance from the geminal dimethyl group reduces conformational flexibility and may hinder binding to active sites. LogP is higher (-0.1 vs. -0.34), suggesting enhanced lipophilicity .
  • Applications : Explored as a bulkier analog in structure-activity relationship (SAR) studies.

Smaller and Larger Ring Systems

(a) (2S,3S)-3-Methylaziridine-2-carboxylic Acid
  • Structure: Three-membered aziridine ring with methyl and carboxylic acid substituents (C₄H₇NO₂, MW: 101.10).
  • Key Differences :
    • Ring Strain : Aziridine’s high ring strain (≈60 kJ/mol) increases reactivity, making it prone to ring-opening reactions compared to azetidine (≈25 kJ/mol) .
    • Biological Activity : Reduced metabolic stability but enhanced electrophilicity for covalent bond formation with targets.
  • Applications : Used in prodrug design and as a reactive intermediate .
(b) (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid
  • Structure: Five-membered pyrrolidine ring (C₆H₁₁NO₂, MW: 129.16).
  • LogP: 0.21 (vs. -0.34), indicating higher lipophilicity .
  • Applications : Common in peptide mimetics and kinase inhibitors.
(c) (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid
  • Structure: Six-membered piperidine ring with a hydroxyl group at C3 (C₆H₁₁NO₃, MW: 145.16).
  • Key Differences: Hydrogen Bonding: The hydroxyl group enhances solubility (LogP: -1.2) and enables hydrogen-bond donor interactions absent in the target compound. Biological Role: Inhibits glycosidases and sugar-processing enzymes due to structural mimicry of carbohydrates .

Functionalized Analogs

(a) (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Structure: Pyrrolidine with multiple hydroxyl groups and a hydroxymethyl side chain (C₆H₁₁NO₅, MW: 177.16).
  • Key Differences :
    • Hydrophilicity : LogP ≈ -2.5 due to polar substituents, enhancing water solubility.
    • Bioactivity : Potent inhibitor of glycosidases (e.g., α-glucosidase) and viral neuraminidases via transition-state mimicry .
  • Crystallography : Adopts a twisted envelope conformation stabilized by five hydrogen bonds per molecule .
(b) (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid
  • Structure : Tetrahydrofuran ring with a ketone, methylene, and octyl chain (C₁₄H₂₂O₄, MW: 254.32).
  • Key Differences :
    • Lipophilicity : Long alkyl chain (LogP ≈ 3.1) confers membrane permeability, suitable for targeting lipid-associated enzymes.
    • Reactivity : The α,β-unsaturated ketone moiety enables Michael addition reactions, useful in covalent inhibitor design .

Comparative Analysis Table

Compound Name Ring Size Substituents Molecular Weight LogP Key Properties/Applications Reference
(2S,3R)-3-Methylazetidine-2-carboxylic acid 4 Methyl, carboxylic acid 115.13 -0.34 Rigid scaffold for enzyme inhibition
(2S,3S)-3-Methylaziridine-2-carboxylic acid 3 Methyl, carboxylic acid 101.10 0.12 High reactivity for covalent binding
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid 5 Methyl, carboxylic acid 129.16 0.21 Flexible peptide mimetic
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid 6 Hydroxyl, carboxylic acid 145.16 -1.2 Glycosidase inhibition
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid 5 Hydroxyl, hydroxymethyl, carboxylic acid 177.16 -2.5 Antiviral, antidiabetic agent

Research Findings and Implications

  • Stereochemical Sensitivity : The (2S,3R) configuration of the target compound is crucial for binding to chiral targets, as evidenced by reduced activity in racemic or diastereomeric analogs .
  • Ring Size and Reactivity : Smaller rings (aziridine) favor covalent inhibition, while larger rings (piperidine) enable carbohydrate mimicry .
  • Functional Group Impact : Hydroxyl and hydroxymethyl groups dramatically alter solubility and bioactivity, as seen in glycosidase inhibitors .

Biological Activity

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a chiral compound belonging to the class of azetidine carboxylic acids. Its molecular formula is C₅H₉NO₂, and it features a five-membered ring structure that includes a nitrogen atom and a carboxylic acid functional group. The specific stereochemistry at the 2 and 3 positions is crucial for its biological activity, making it a compound of interest in both organic chemistry and medicinal applications.

Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Effective against certain bacterial strains.
  • Antioxidant Activity : Capable of scavenging free radicals, beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Some studies suggest potential in protecting neuronal cells from damage.

These activities position this compound as a candidate for further research in pharmaceuticals and nutraceuticals .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : Azetidyl-containing molecules have been explored as potential inhibitors for various enzymes, including matrix metalloproteinases (MMPs), which play roles in physiological and pathological processes .
  • Binding Affinity Studies : Interaction studies focus on its binding affinity with various biological targets. Techniques such as molecular docking and structure-activity relationship (SAR) analyses are employed to understand its mechanism of action .

Comparative Analysis with Similar Compounds

The unique structure and stereochemistry of this compound distinguish it from other azetidine derivatives. Below is a comparative table highlighting its uniqueness:

Compound NameStructure TypeUnique Features
This compoundAzetidine carboxylic acidChiral centers at positions 2 and 3; antioxidant properties
ProlinePyrrolidine carboxylic acidOnly one chiral center; essential amino acid
4-MethylprolinePyrrolidine derivativeMethyl group at position 4; less biological activity
(S)-CysteineThio amino acidContains sulfur; important for protein synthesis

This table illustrates how variations in molecular structure influence biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound through various experimental approaches:

  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial effects against specific bacterial strains. For instance, laboratory tests revealed its effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Capacity : In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress .
  • Neuroprotective Studies : Preliminary research indicates that this compound may protect neuronal cells from oxidative damage in cell culture models, highlighting its potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2S,3R)-3-Methylazetidine-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis often involves chiral starting materials or asymmetric catalysis. For example, Boc-protected intermediates (e.g., Boc-azetidine derivatives) can be coupled with activated carboxylic acids using reagents like EDCI and HOBt in dichloromethane, followed by deprotection with TFA . Stereochemical control is achieved via chiral auxiliaries or enzymatic resolution. Absolute configuration is confirmed by X-ray crystallography, as demonstrated in related proline derivatives using D-glucuronolactone as a chiral precursor .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) reveals intramolecular hydrogen bonds and packing motifs. For example, related pyrrolidine derivatives adopt envelope conformations with C4 out of plane, stabilized by O–H⋯O and N–H⋯O hydrogen bonds forming 3D networks (mean C–C bond length: 0.003 Å; R factor: 0.027) . Data refinement includes constraints for H-atom geometry (C–H: 0.93–0.98 Å; O–H: 0.82 Å) and anisotropic displacement parameters .

Q. What spectroscopic techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in azetidine rings).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Polarimetry : Measure specific rotation ([α]D) to validate enantiomeric excess (e.g., [α]D25 +14.7 for related hydroxyproline derivatives) .

Advanced Research Questions

Q. How does the 3-methyl substituent influence the conformational flexibility and biological activity of azetidine-2-carboxylic acid derivatives?

  • Methodological Answer : The 3-methyl group introduces steric hindrance, restricting ring puckering and altering hydrogen-bonding capacity. Comparative studies with non-methylated analogs (e.g., bulgecinine or alexines) show that methylation reduces enzymatic inhibition potency against glycosidases but enhances metabolic stability . Computational modeling (DFT or MD simulations) can predict torsional barriers and bioactive conformations .

Q. What experimental approaches resolve contradictions in enzymatic inhibition data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms. Strategies include:

  • Kinetic Assays : Vary substrate concentrations to determine inhibition constants (Ki) under standardized conditions.
  • Isoform-Specific Profiling : Use recombinant enzymes (e.g., α-glucosidase vs. β-galactosidase) to identify selectivity .
  • Structural Analog Synthesis : Test derivatives with modified substituents (e.g., 4-hydroxy or 5-hydroxymethyl groups) to correlate structure-activity relationships .

Q. How can hydrogen-bonding networks in azetidine derivatives be exploited for drug design?

  • Methodological Answer : SC-XRD data (e.g., hydrogen-bond geometry: O⋯O distances 2.6–3.0 Å, angles 150–170°) guide the design of analogs with enhanced binding to target proteins. For instance, replacing hydroxyl groups with fluorine or methyl ethers can modulate H-bond donor/acceptor capacity while retaining conformational stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 2
(2S,3R)-3-Methylazetidine-2-carboxylic acid

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